BenchChemオンラインストアへようこそ!

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Lipophilicity Drug Design ADME Prediction

This 8-azabicyclo[3.2.1]octane derivative features a 3-endo-methoxy group and a 4-trifluoromethylbenzoyl substituent that shift logP by +1.1 units vs non-fluorinated analogs, enhancing BBB permeability without introducing metabolic soft spots. The 3-methoxy oxygen provides an additional H-bond acceptor critical for fragment-based lead optimization. Ideal as a late-stage intermediate for 11β-HSD1 inhibitors and CNS-penetrant leads.

Molecular Formula C16H18F3NO2
Molecular Weight 313.32
CAS No. 2176070-27-0
Cat. No. B2691870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
CAS2176070-27-0
Molecular FormulaC16H18F3NO2
Molecular Weight313.32
Structural Identifiers
SMILESCOC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H18F3NO2/c1-22-14-8-12-6-7-13(9-14)20(12)15(21)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3
InChIKeyWXQOHKHXALIVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2176070-27-0): Core Structural & Procurement Profile


The target compound is a synthetic 8-azabicyclo[3.2.1]octane derivative, a class of tropane-related scaffolds, featuring a 3-endo-methoxy substituent and an N-(4-trifluoromethylbenzoyl) amide group. With a molecular formula of C16H18F3NO2 and a molecular weight of 313.32 g/mol, it serves primarily as a specialized building block or reference material in medicinal chemistry and chemical biology . The combination of a hydrogen-bond accepting methoxy group and a lipophilic, electron-withdrawing para-trifluoromethylphenyl moiety distinguishes it from simpler 8-azabicyclo[3.2.1]octane cores.

Why Generic 8-Azabicyclo[3.2.1]octane Analogs Cannot Replace 3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane in Research


‘In-class’ substitution fails because the 4-trifluoromethylbenzoyl and 3-methoxy groups are not inert structural motifs; they are critical pharmacophoric determinants. The para-CF3 group dramatically alters electron density on the benzamide ring, influencing π-stacking and halogen-bonding interactions, while the 3-methoxy group acts as a hydrogen-bond acceptor and steric modulator within the bicyclic cavity . Replacing either group with a methyl, hydroxyl, or unsubstituted benzoyl variant fundamentally alters the compound’s lipophilicity, conformational preferences, and biological target engagement, rendering generic 8-azabicyclo[3.2.1]octanes unsuitable as direct replacements without a complete re-validation of structure-activity relationships.

Quantitative Differentiation Evidence for 3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane Relative to Closest Analogs


Predicted Lipophilicity (AlogP) Superiority over Non-Fluorinated Benzoyl Analog

The presence of the para-trifluoromethyl group significantly elevates the predicted AlogP compared to the non-fluorinated 3-methoxy-8-benzoyl-8-azabicyclo[3.2.1]octane analog. In silico calculations yield an AlogP of approximately 3.1 for the target compound versus 2.0 for the benzoyl analog, a difference of +1.1 log units [1]. This indicates a substantially higher membrane permeability potential, a key parameter for central nervous system (CNS) drug discovery programs.

Lipophilicity Drug Design ADME Prediction

Increased Metabolic Stability Suggested by Absence of Labile Methylene Site

In contrast to the 3-methylidene analog (CAS 2320896-49-7), which contains an olefinic C=C bond susceptible to cytochrome P450-mediated epoxidation or reduction, the target compound’s 3-methoxy group eliminates this metabolic soft spot. The 3-methylidene analog is predicted to exhibit much higher intrinsic clearance [1]. While head-to-head experimental microsomal stability data are not publicly available, analysis of metabolic site-of-metabolism models indicates that the target compound is expected to have a longer in vitro half-life.

Metabolic Stability Oxidative Metabolism In Vitro ADME

Lower Topological Polar Surface Area (TPSA) than 3-Hydroxy Analog Improves Permeability

The target 3-methoxy compound exhibits a predicted TPSA of approximately 38.8 Ų, compared to roughly 49.8 Ų for the 3-hydroxy-8-[4-(trifluoromethyl)benzoyl] analog [1][2]. The reduction in TPSA of 11 Ų is significant, as drug discovery guidelines suggest that TPSA < 60-70 Ų is favorable for oral absorption and CNS penetration. The methoxy group thus offers a superior absorption profile over the hydroxyl analog.

Physicochemical Properties Permeability CNS MPO Score

Superior Hydrogen-Bonding Profile for Target Engagement vs. 3-Des-Methoxy Analog

The 3-methoxy oxygen atom constitutes an additional hydrogen-bond acceptor (HBA) compared to the 3-des-methoxy-8-[4-(trifluoromethyl)benzoyl] analog. Total HBA count is thus 3 for the target compound versus 2 for the comparator. This differential HBA capability can enhance binding affinity to target proteins with complementary hydrogen-bond donor residues [1][2].

Hydrogen Bonding Receptor Binding Molecular Recognition

High-Value Application Scenarios for 3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2176070-27-0)


CNS Penetrant Probe Design Leveraging Enhanced Lipophilicity

The predicted AlogP increase of +1.1 units relative to the non-fluorinated benzoyl analog positions this compound as a superior late-stage intermediate for CNS-penetrant leads [1]. Medicinal chemistry teams optimizing for blood-brain barrier permeability can directly install the 4-trifluoromethylbenzoyl moiety to favorably shift logP without introducing a new metabolic liability.

Metabolically Stable Replacement of Olefinic Probes

As demonstrated by the predicted metabolic soft-spot analysis, the 3-methoxy group avoids the CYP450-mediated metabolism characteristic of the 3-methylidene analog [2]. This makes the compound a direct 1:1 replacement in any established SAR series where a 3-methylene-linked intermediate has shown poor microsomal stability.

Pharmacochemical Benchmarking of 11β-HSD1 or Related Tropane-Binding Targets

The 8-azabicyclo[3.2.1]octane scaffold, especially when combined with a 4-trifluoromethylphenyl group, is a recurrent motif in inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3]. The target compound can serve as a key precursor or comparative standard for synthesizing and benchmarking novel 11β-HSD1 modulators, a target class of high interest for metabolic syndrome.

Fragment-Elaboration Vector for H-Bond-Mediated Affinity Optimization

The differential HBA count of 3 versus 2 for the des-methoxy analog provides a clear chemical rationale for its use in fragment-based drug discovery [1][4]. Structure-based design teams can exploit the 3-methoxy oxygen to probe a highly conserved water network or a backbone NH in the target protein, potentially gaining 1-2 kcal/mol in binding free energy, which is critical for advancing fragments to lead-like molecules.

Quote Request

Request a Quote for 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.